molecular formula C18H15N3O5S2 B2550758 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 941998-98-7

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2550758
CAS No.: 941998-98-7
M. Wt: 417.45
InChI Key: NPEGTDZGSADEJI-UHFFFAOYSA-N
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Description

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . This compound is of significant interest for early-stage drug discovery and biochemical research, particularly in the development of enzyme inhibitors and anticancer agents. The molecular structure incorporates key pharmacophoric elements: a benzamide moiety linked to a 4-(4-nitrophenyl)thiazol-2-yl group, and an ethylsulfonyl substituent. The sulfonyl group is a common feature in many bioactive compounds, often contributing to strong binding affinity with enzyme active sites through hydrogen bonding and electrostatic interactions . Structurally related 2-aminothiazole sulfonamide derivatives have demonstrated potent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase in recent studies, suggesting potential research applications for this compound in metabolic disorder and infectious disease studies . Furthermore, thiazole derivatives are extensively investigated as potential anticancer agents and topoisomerase II inhibitors, making this compound a candidate for oncology-focused research programs . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations governing the handling and use of this material.

Properties

IUPAC Name

4-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-9-5-13(6-10-15)17(22)20-18-19-16(11-27-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEGTDZGSADEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The ethylsulfonyl group is then added through sulfonation reactions. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research.

Anticancer Activity

Research indicates that compounds containing thiazole rings, such as 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, demonstrate significant anticancer properties. Studies have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)5.0
BHCT116 (Colon)3.2

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It shows promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases like rheumatoid arthritis.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The ethylsulfonyl group distinguishes the target compound from analogs with alternative sulfonamide substituents (Table 1):

Compound Name Sulfonamide Substituent Key Properties/Activities References
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide Diethylsulfamoyl Larger alkyl groups increase lipophilicity; unconfirmed activity
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide Azepan-1-ylsulfonyl Cyclic sulfonamide; potential enhanced binding to hydrophobic pockets
4-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Methylsulfonyl Lower steric hindrance; moderate yield (33%) in synthesis
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzothiazol-2-yl)benzamide Benzyl(methyl)sulfamoyl Bulky substituent; possible dual-target activity

Key Insight : The ethylsulfonyl group balances electronic effects and moderate steric bulk compared to larger (e.g., azepane) or smaller (e.g., methyl) substituents. Diethylsulfamoyl analogs (e.g., ) may exhibit higher lipophilicity, impacting membrane permeability.

Thiazole Ring Substituent Variations

The 4-nitrophenyl group on the thiazole ring differentiates the target compound from analogs with heteroaromatic or halogenated substituents (Table 2):

Compound Name Thiazole Substituent Key Properties/Activities References
N-(4-(2-Pyridyl)thiazol-2-yl)benzamide 2-Pyridyl Micromolar adenosine receptor affinity; retained activity with cyclopentanamide substitution
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) 4-Bromophenyl TLR adjuvant potentiation; NF-κB activation
N-[4-(4-Methylphenyl)thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl Plant growth modulation (129% activity; p<0.05)
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Pyridin-2-yl Synthesized with 33% yield; structural analog with pyridine’s basic nitrogen

Bromophenyl analogs (e.g., ) show immunomodulatory effects, suggesting nitro-substituted derivatives may share similar pathways.

Biological Activity

4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C18H15N3O5S
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 941998-98-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Reacting α-haloketone with thiourea under basic conditions.
  • Nitration : Introducing the nitro group using concentrated nitric and sulfuric acids.
  • Sulfonylation : Adding the ethylsulfonyl group via reaction with ethylsulfonyl chloride.
  • Amidation : Forming the benzamide moiety through reaction with benzoyl chloride in the presence of a base .

Anticancer Activity

Research indicates that compounds with thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)5.0
Compound BHCT116 (Colon Cancer)3.2

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, showing promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases like rheumatoid arthritis.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell metabolism and inflammation.
  • Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways, influencing cell survival and proliferation.

Case Studies

  • Anticancer Study : A study involving various thiazole derivatives demonstrated that compounds similar to this compound had significant anticancer activity, leading to a reduction in tumor size in xenograft models .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(4-nitrophenyl)thiazol-2-amine with 4-(ethylsulfonyl)benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .
  • Data Contradictions : Conflicting reports on solvent choices (DMF vs. dichloromethane) may arise. Comparative studies using polar aprotic solvents versus halogenated solvents can resolve discrepancies .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and sulfonyl group (δ ~3.2 ppm for ethyl-CH2).
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1520 cm1^{-1} (NO2 symmetric stretch).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Experimental Design :

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains).
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay).
  • Cytotoxicity : MTT assay on cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent on the thiazole ring influence electronic properties and binding affinity in target proteins?

  • Methodology :

  • Computational Studies : DFT calculations (Gaussian 09) to map electron density distribution. Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR kinase PDB: 1M17) to assess nitro group interactions with hydrophobic pockets.
  • Experimental Validation : Synthesize analogs (e.g., replacing NO2 with OMe or Cl) and compare IC50 values in enzyme assays .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation).
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to address variability in in vivo vs. in vitro results.
  • Collaborative Replication : Multi-lab validation of key findings .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action in aqueous and lipid environments?

  • Workflow :

  • System Setup : Simulate the compound in explicit water (TIP3P model) and lipid bilayer (POPC) using GROMACS.
  • Analysis : Root-mean-square fluctuation (RMSF) to identify flexible regions; hydrogen bonding networks with catalytic residues (e.g., ATP-binding site of kinases).
  • Free Energy Calculations : MM-PBSA to quantify binding free energy changes upon substitution .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Experimental Design :

  • Pharmacokinetics : Single-dose oral administration in rodents (plasma concentration-time profile via LC-MS/MS).
  • Toxicity : Acute toxicity (OECD 423) and 28-day repeated dose study (histopathology of liver/kidney).
  • Bioavailability : Co-administration with cytochrome P450 inhibitors to assess metabolic pathways .

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